

AT13148 off-target effects in cancer cells

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Compound of Interest

Compound Name: AT13148

Cat. No.: B1683962

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AT13148 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **AT13148** in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **AT13148**?

AT13148 is an oral, ATP-competitive multi-AGC kinase inhibitor.[1][2] It primarily targets kinases in the AGC family, including AKT, p70S6 kinase (p70S6K), PKA, and Rho-associated coiled-coil containing protein kinase (ROCK).[1][3] By inhibiting these kinases, **AT13148** blocks signaling pathways, such as the PI3K/AKT/mTOR pathway, that are crucial for cell growth and survival in many cancers, ultimately leading to apoptosis.[4]

Q2: What are the known on-target and off-target effects of **AT13148**?

AT13148 was designed to inhibit multiple AGC kinases to enhance its antitumor activity and overcome resistance.[1][5] While it does show on-target inhibition of AKT and p70S6K, leading to decreased phosphorylation of their substrates, it also exhibits significant off-target effects.[1] Clinical studies have revealed that the tolerability of **AT13148** is primarily limited by off-target toxicities attributed to ROCK inhibition, such as hypotension and headaches.[6][7] In preclinical models, a compensatory feedback mechanism leading to the phosphorylation of AKT at Serine 473 has been observed, though it is not considered a therapeutically relevant reactivation step.[1][8]

Q3: Why was the clinical development of **AT13148** discontinued?

The first-in-human phase I study of **AT13148** in patients with solid tumors concluded that the compound should not be developed further.[6][9] This recommendation was based on its narrow therapeutic index and unfavorable pharmacokinetic profile.[6][9] The dose-limiting toxicities (DLTs) observed were primarily linked to its potent ROCK inhibition and included hypotension, pneumonitis, elevated liver enzymes, and skin rash.[6][9][10]

Troubleshooting Guide

Problem 1: Unexpectedly high levels of p-AKT (Ser473) are observed after **AT13148** treatment.

- Possible Cause: This is a known phenomenon with **AT13148** and other ATP-competitive AKT inhibitors.[1] It is believed to be a compensatory feedback mechanism.[1][8]
- Troubleshooting Steps:
 - Confirm Downstream Inhibition: Instead of focusing solely on p-AKT (Ser473), assess the phosphorylation status of downstream AKT substrates like GSK3 β and PRAS40.[1][8] A decrease in the phosphorylation of these substrates would indicate successful target engagement and pathway inhibition despite the increase in p-AKT (Ser473).
 - Time-Course Experiment: Perform a time-course experiment to observe the dynamics of p-AKT (Ser473) induction and the inhibition of downstream targets.
 - Alternative Readouts: Measure functional outcomes of AKT inhibition, such as apoptosis (e.g., via caspase-3 cleavage) or cell cycle arrest, to confirm the biological effect of **AT13148**. [1][5]

Problem 2: Significant cytotoxicity is observed in non-cancerous cell lines or at lower-than-expected concentrations.

- Possible Cause: The potent inhibition of multiple kinases, particularly ROCK, by **AT13148** can lead to broad cellular effects beyond the intended anti-cancer activity.[1][6] This can result in off-target toxicity.
- Troubleshooting Steps:

- **Titrate Concentration:** Perform a dose-response curve with a wide range of **AT13148** concentrations to determine the precise GI50 for your specific cell line.
- **Use Selective Inhibitors:** As a control, compare the effects of **AT13148** with more selective inhibitors of AKT and ROCK to dissect which kinase inhibition is responsible for the observed cytotoxicity.
- **Assess ROCK Inhibition:** Measure the phosphorylation of ROCK substrates, such as cofilin or myosin light chain 2 (MLC2), to determine the extent of ROCK pathway inhibition at the concentrations being used.[\[6\]](#)[\[9\]](#)

Problem 3: In vivo experiments are showing adverse effects like hypotension and lethargy in animal models.

- **Possible Cause:** These are known in vivo toxicities of **AT13148**, likely due to its potent ROCK inhibition, which can affect vascular smooth muscle contraction.[\[1\]](#)[\[6\]](#)
- **Troubleshooting Steps:**
 - **Dose Adjustment:** Reduce the administered dose of **AT13148**. Preclinical studies have shown antitumor efficacy at doses that may be better tolerated.[\[1\]](#)
 - **Alternative Dosing Schedule:** Consider an intermittent dosing schedule (e.g., 2 days on, 3 days off) as was used in some preclinical studies, which might allow for recovery from acute toxicities.[\[1\]](#)
 - **Monitor Vital Signs:** Closely monitor blood pressure and other vital signs in the animal models to correlate with the timing of drug administration.
 - **Pharmacokinetic Analysis:** If possible, perform pharmacokinetic analysis to determine the drug concentration in plasma and tumors to ensure it is within the therapeutic window.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of **AT13148**

Kinase	IC50 (nM)
AKT1	38[2]
AKT2	402[2]
AKT3	50[2]
p70S6K	8[2]
PKA	3[2]
ROCKI	6[2]
ROCKII	4[2]
RSK1	85[1]
SGK3	63[1]
CHK2	>800[1]
Aurora B	>800[1]

Table 2: In Vitro Proliferation Inhibition by **AT13148** in Cancer Cell Lines

Cell Line	Cancer Type	Genetic Background	GI50 (μM)
BT474	Breast	HER2-positive, PIK3CA-mutant	1.8[1]
PC3	Prostate	PTEN-deficient	Not specified
MES-SA	Uterine	PTEN-deficient	Not specified
U87MG	Glioblastoma	PTEN-deficient	Not specified

Table 3: Dose-Limiting Toxicities of **AT13148** in Phase I Clinical Trial

Dose	Toxicity
180 mg	Skin Rash[6][9]
240 mg	Pneumonitis, Elevated Liver Enzymes[6][9]
300 mg	Hypotension[6][9]

Experimental Protocols

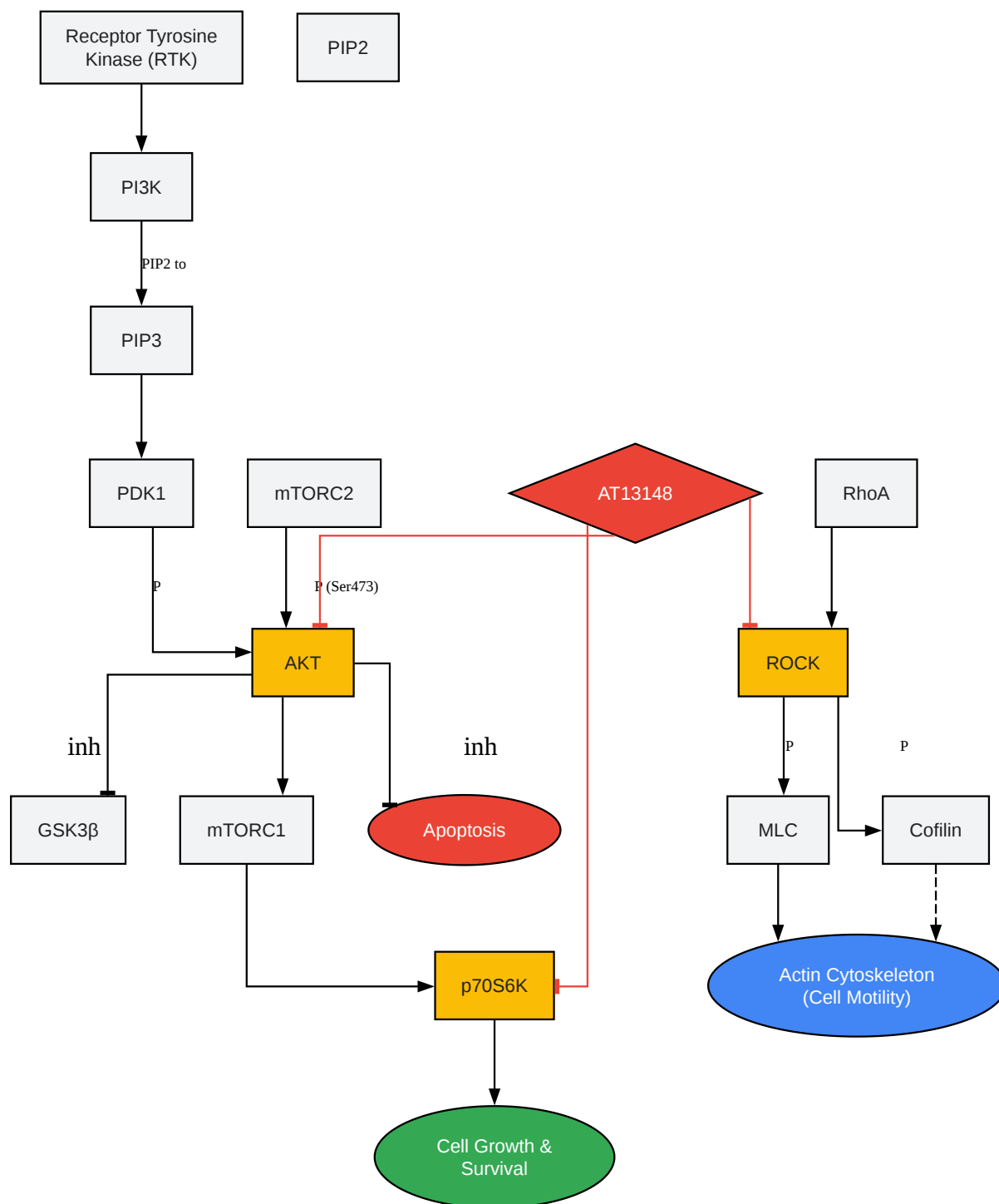
1. Western Blotting for Phospho-protein Analysis

- Objective: To assess the phosphorylation status of key proteins in the AKT and ROCK signaling pathways following **AT13148** treatment.
- Methodology:
 - Cell Treatment: Plate cancer cells and allow them to adhere overnight. Treat with various concentrations of **AT13148** or vehicle control for the desired time (e.g., 1-24 hours).
 - Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Protein Quantification: Determine protein concentration using a BCA assay.
 - SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
 - Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., p-AKT Ser473, total AKT, p-GSK3 β , total GSK3 β , p-cofilin, total cofilin) overnight at 4°C.
 - Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

2. Cell Proliferation (GI50) Assay

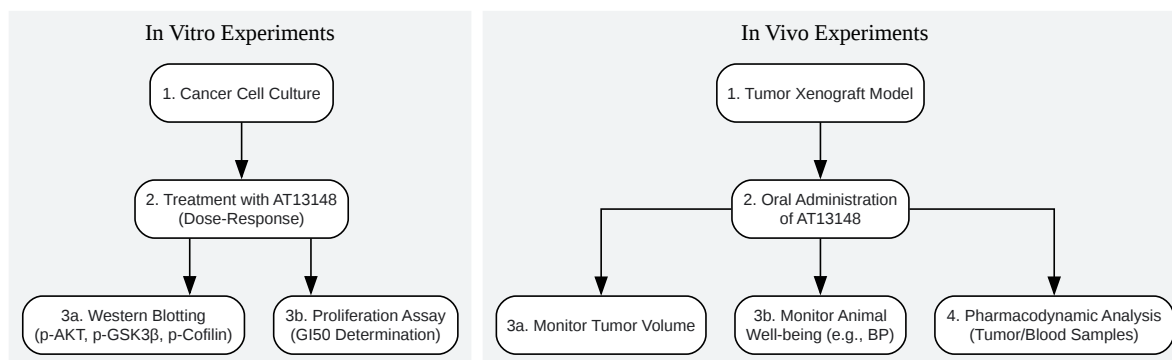
- Objective: To determine the concentration of **AT13148** that inhibits 50% of cell growth.
- Methodology:
 - Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
 - Drug Treatment: After 24 hours, treat cells with a serial dilution of **AT13148**. Include a vehicle-only control.
 - Incubation: Incubate the plates for 72-96 hours.
 - Viability Assessment (using Alamar Blue):
 - Add Alamar Blue reagent to each well.
 - Incubate for 1-4 hours.
 - Measure fluorescence or absorbance according to the manufacturer's instructions.
 - Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

Visualizations



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Caption: Simplified signaling pathway showing the primary targets of **AT13148**.



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Caption: General experimental workflow for evaluating **AT13148** efficacy and toxicity.

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